molecular formula C6H14O6S2 B1330516 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol CAS No. 7484-34-6

2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Cat. No.: B1330516
CAS No.: 7484-34-6
M. Wt: 246.3 g/mol
InChI Key: ZXTWNSRETGZRGO-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diyldisulfonyl)diethanol is an organic compound with the molecular formula C6H14O6S2 and a molecular weight of 246.30 g/mol . It is also known as bis(2-hydroxyethyl) disulfide. This compound is characterized by the presence of two sulfonyl groups and two hydroxyl groups attached to an ethane backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyldisulfonyl)diethanol typically involves the reaction of ethylene glycol with sulfuryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with another molecule of ethylene glycol to form the final product . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of 2,2’-(Ethane-1,2-diyldisulfonyl)diethanol can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyldisulfonyl)diethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Ethane-1,2-diyldisulfonyl)diethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyldisulfonyl)diethanol involves its ability to undergo redox reactions. The compound can act as a reducing agent, donating electrons to other molecules, or as an oxidizing agent, accepting electrons. This dual functionality makes it useful in various chemical processes. The molecular targets and pathways involved include interactions with thiol groups in proteins and enzymes, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiodiethanol: Similar structure but lacks the sulfonyl groups.

    Ethylene glycol disulfide: Contains disulfide linkage but no hydroxyl groups.

    Bis(2-hydroxyethyl) sulfide: Contains sulfur but no sulfonyl groups.

Uniqueness

2,2’-(Ethane-1,2-diyldisulfonyl)diethanol is unique due to the presence of both sulfonyl and hydroxyl groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in both oxidation and reduction reactions sets it apart from other similar compounds .

Properties

IUPAC Name

2-[2-(2-hydroxyethylsulfonyl)ethylsulfonyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S2/c7-1-3-13(9,10)5-6-14(11,12)4-2-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTWNSRETGZRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCS(=O)(=O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307519
Record name 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7484-34-6
Record name 7484-34-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Reactant of Route 2
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Reactant of Route 3
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Reactant of Route 4
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Reactant of Route 5
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Reactant of Route 6
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

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